molecular formula C19H16Cl2N2O3S2 B2920304 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895443-63-7

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2920304
CAS No.: 895443-63-7
M. Wt: 455.37
InChI Key: JTLLTCFVSIBLPL-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

For instance, they can bind to the active sites of enzymes, modulate the activity of receptors, or interfere with the function of key proteins . The exact mode of action would depend on the specific target and the biological activity of the compound.

Biochemical Pathways

Given the wide range of biological activities exhibited by thiazole derivatives, it is likely that this compound affects multiple biochemical pathways . The downstream effects would depend on the specific pathways affected and the biological activity of the compound.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents These properties could impact the bioavailability of the compound

Result of Action

Based on the known biological activities of thiazole derivatives, this compound could potentially have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the mode of action and the biological activity of the compound.

Preparation Methods

The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide typically involves the reaction of 2,5-dichlorophenyl thiazole with tosyl chloride and propanamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography .

Chemical Reactions Analysis

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

Comparison with Similar Compounds

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

What sets this compound apart is its unique combination of substituents on the thiazole ring, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S2/c1-12-2-5-14(6-3-12)28(25,26)9-8-18(24)23-19-22-17(11-27-19)15-10-13(20)4-7-16(15)21/h2-7,10-11H,8-9H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLLTCFVSIBLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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